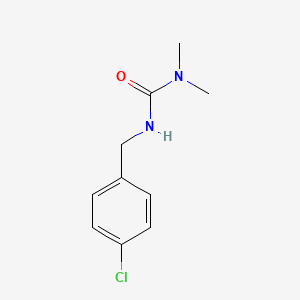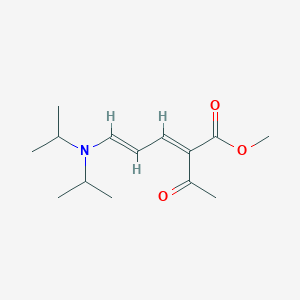
N'-(4-chlorobenzyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-chlorobenzyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.73 g/mol. CDU has been found to have several significant biological and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of N'-(4-chlorobenzyl)-N,N-dimethylurea is not yet fully understood. However, it is believed that this compound binds to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with DNA and RNA, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have several significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N'-(4-chlorobenzyl)-N,N-dimethylurea has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, this compound has some limitations as a research tool. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. This compound is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on N'-(4-chlorobenzyl)-N,N-dimethylurea. One area of interest is the development of this compound-based inhibitors for enzymes involved in the breakdown of acetylcholine, which may have therapeutic potential in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of this compound-based antimicrobial agents, which may have applications in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
The synthesis of N'-(4-chlorobenzyl)-N,N-dimethylurea involves the reaction of 4-chlorobenzylamine with dimethyl carbamate in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 50-60%.
科学的研究の応用
N'-(4-chlorobenzyl)-N,N-dimethylurea has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for further research in these areas.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYQKJCVPKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)

![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)

![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
